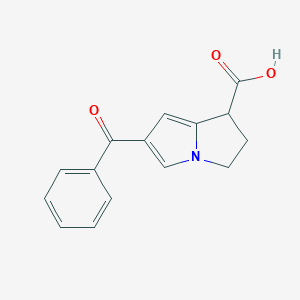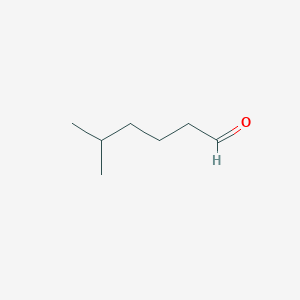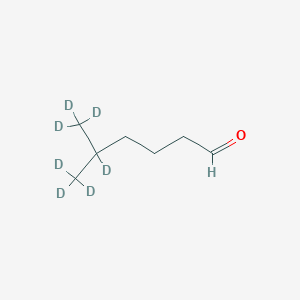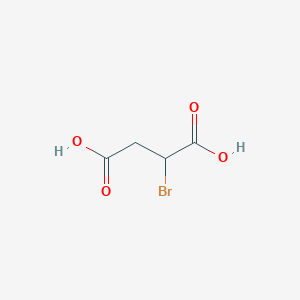
溴琥珀酸
描述
Bromosuccinic acid, specifically 2-bromosuccinic acid, is a compound that can be characterized by its molecular structure and its reactivity in various chemical reactions. The determination of its absolute configuration has been achieved through X-ray diffraction methods, establishing it as (S)-(-)-2-bromosuccinic acid with orthorhombic crystals and specific lattice parameters .
Synthesis Analysis
The synthesis of brominated compounds related to bromosuccinic acid, such as N-bromosuccinimide (NBS), has been extensively studied. NBS is a versatile reagent used in the bromination of various substrates, including heterocycles, unsaturated ketones, and aldehydes. For instance, NBS has been utilized in the synthesis of functionalized 1-azaspirocyclic cyclopentanones through semipinacol ring expansion reactions . Additionally, it catalyzes the annulation of alkynes with acetyl indoles to form carbazoles via C-H bond functionalization . The synthesis of α,β-unsaturated α′-bromoketones and dibromoketones has also been achieved using NBS in the presence of selenium dioxide and p-toluenesulfonic acid .
Molecular Structure Analysis
The molecular structure of (-)-2-bromosuccinic acid has been elucidated using X-ray diffraction, revealing its orthorhombic space group and the arrangement of atoms within the crystal lattice. The absolute configuration of this compound has been confirmed as (S)-(-) . The racemic form, rac-2,3-dibromosuccinic acid, has also been characterized, showing a gauche arrangement of carboxyl groups and bromo ligands, with hydrogen bonding occurring between hydroxyl groups and carbonyl oxygen atoms of neighboring molecules .
Chemical Reactions Analysis
NBS is a prominent reagent in various chemical reactions due to its electrophilic bromine source. It has been used for the selective bromination of dehydroacetic acid, leading to the synthesis of brominated derivatives . The reactivity of NBS with heterocycles has been explored, demonstrating its utility in side chain versus ring bromination to afford important heterocyclic synthons . Furthermore, NBS-mediated reactions have been employed for the synthesis of coumarin-3-carboxylic acids through a Knoevenagel-intramolecular cyclization cascade reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromosuccinic acid derivatives are closely related to their molecular structure. The crystallographic analysis provides insights into the solid-state properties, such as lattice parameters and hydrogen bonding patterns . The reactivity of NBS in various chemical reactions highlights its role as a brominating agent, catalyst, and oxidant, affecting the physical properties of the resulting compounds .
科学研究应用
食品工业应用
溴琥珀酸是食品工业中重要的前体。由于其反应性和修饰其他分子的能力,它被用于合成各种食品添加剂。 例如,它可以用来制造增强风味或香气的酯类 .
化学工业合成
在化学工业中,溴琥珀酸被用作合成更复杂化学品的构件。 它的溴原子使其成为一个反应性中间体,适合进一步转化为各种工业化学品,包括溶剂和可生物降解的除冰化合物 .
制药研究
溴琥珀酸在制药研究中被用作合成各种药物中间体的前体。 它的衍生物,L-肼基琥珀酸,特别值得注意的是它在制药中的应用 .
试剂制备
在有机化学实验室,溴琥珀酸被用于制备试剂。 它被用于合成N-溴代琥珀酰亚胺(NBS),这是一种促进各种溴化反应的试剂,这些反应对于开发药物化合物至关重要 .
L-肼基琥珀酸制备
这种化合物在制备L-肼基琥珀酸中起着重要作用,L-肼基琥珀酸是合成肼衍生物的重要试剂。 这些衍生物在开发药物和农用化学品中必不可少 .
创新材料开发
溴琥珀酸正在被探索其在开发创新材料方面的潜力。 其独特的特性可能导致具有特定特性的新聚合物的产生,这些特性适合于医疗器械、可生物降解的塑料和其他先进材料 .
安全和危害
Bromosuccinic acid may form combustible dust concentrations in air . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling Bromosuccinic acid .
作用机制
Target of Action
Bromosuccinic acid, also known as 2-Bromosuccinic acid, is a dicarboxylic acid that is succinic acid substituted at position 2 by a bromine atom One study suggests that dl-hydrazinosuccinic acid, synthesized by the reaction of dl-bromosuccinic acid with hydrazine, strongly inhibited aspartate aminotransferase . Aspartate aminotransferase is an enzyme that plays a key role in amino acid metabolism.
Mode of Action
The inhibition of aspartate aminotransferase by a derivative of bromosuccinic acid suggests that it may interact with this enzyme, potentially altering its function .
Biochemical Pathways
Given its potential interaction with aspartate aminotransferase, it may influence amino acid metabolism .
Result of Action
The inhibition of aspartate aminotransferase by a derivative of bromosuccinic acid suggests that it may influence the function of this enzyme, potentially affecting amino acid metabolism .
Action Environment
Safety data suggests that it may form a combustible dust-air mixture if dispersed . This suggests that the physical form and handling of the compound could potentially influence its action.
属性
IUPAC Name |
2-bromobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWGVQWAEANRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870797 | |
| Record name | 2-Bromobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923-06-8 | |
| Record name | Bromosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromosuccinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromosuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOSUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3K54IBV7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)
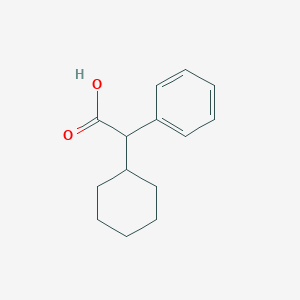
![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)


![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)

